tert-Butyl 4-(piperidin-4-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(piperidin-4-yl)butanoate: is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(piperidin-4-yl)butanoate typically involves the reaction of piperidine with tert-butyl 4-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an anhydrous solvent like toluene or tetrahydrofuran under reflux conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 4-(piperidin-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: : The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 4-(piperidin-4-yl)butanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: : In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of compounds with analgesic, anti-inflammatory, and antimicrobial properties .
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. It is also employed in the formulation of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(piperidin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(piperidin-4-yl)acetate: Similar in structure but with a different functional group.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
Uniqueness: : tert-Butyl 4-(piperidin-4-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 4-piperidin-4-ylbutanoate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)6-4-5-11-7-9-14-10-8-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
INXXYODZSQOTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.